![molecular formula C34H29F2N12O8P B580136 bis-Tedizolidyl Phosphate Diester CAS No. 1256966-02-5](/img/no-structure.png)
bis-Tedizolidyl Phosphate Diester
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Description
Scientific Research Applications
Enhanced Potency Against Gram-positive Pathogens
Bis-Tedizolidyl Phosphate Diester, as part of the oxazolidinone class, demonstrates enhanced potency against Gram-positive bacteria, including strains resistant to other antibiotics. It inhibits protein synthesis, showcasing broad activity against these pathogens, which is crucial in addressing antibiotic resistance issues. This characteristic underlines its significance in developing new antimicrobial agents, particularly for infections caused by Gram-positive organisms (Kanafani & Corey, 2012).
Application in Treating ABSSSIs
Tedizolid phosphate has been approved for treating ABSSSIs, showcasing efficacy and safety based on results from phase III randomized controlled trials. These studies highlight tedizolid's noninferiority to linezolid, with the added benefits of a lower frequency of certain adverse effects, once-daily administration, and the option for an intravenous to oral switch. This positions tedizolid as a valuable treatment option for ABSSSIs, particularly when considering the treatment duration and potential for oral administration (Bassetti et al., 2019).
Tedizolid in Special Populations and Off-label Uses
Recent literature suggests that tedizolid may offer a better tolerance and safety profile for long-term therapeutic regimes in off-label indications, such as osteoarticular infections and those caused by mycobacteria. The reduced risk of hazardous interactions compared to linezolid and potential synergistic action with rifampicin in in vitro and in vivo studies opens new avenues for its application in treating severe Gram-positive infections beyond SSTIs (Lletí et al., 2021).
Contribution to Antibacterial Research
The hybridization of tetrazole with tedizolid, resulting in compounds like Tedizolid 25 and Tedizolid phosphate 26, underscores the role of such chemical modifications in enhancing antibacterial efficacy against drug-sensitive and drug-resistant pathogens. This strategic approach exemplifies the continuous innovation required in the field of antibacterial research, particularly in overcoming the challenges posed by drug resistance (Gao et al., 2019).
properties
{ "Design of the Synthesis Pathway": "The synthesis of bis-Tedizolidyl Phosphate Diester can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Tedizolid phosphate", "Diethyl phosphorochloridate", "Sodium hydroxide", "Methanol", "Triethylamine", "Dimethylformamide", "Acetic anhydride", "Pyridine", "Chloroform" ], "Reaction": [ "Tedizolid phosphate is reacted with diethyl phosphorochloridate in the presence of triethylamine to form Tedizolidyl phosphorochloridate.", "Tedizolidyl phosphorochloridate is then reacted with sodium hydroxide in methanol to form Tedizolidyl phosphate.", "Tedizolidyl phosphate is reacted with acetic anhydride and pyridine in dimethylformamide to form Tedizolidyl acetate.", "Tedizolidyl acetate is then reacted with diethyl phosphorochloridate in the presence of triethylamine to form bis-Tedizolidyl phosphorochloridate.", "The final step involves the reaction of bis-Tedizolidyl phosphorochloridate with sodium hydroxide in chloroform to form bis-Tedizolidyl Phosphate Diester." ] } | |
CAS RN |
1256966-02-5 |
Molecular Formula |
C34H29F2N12O8P |
Molecular Weight |
802.653 |
IUPAC Name |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
InChI Key |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
synonyms |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Origin of Product |
United States |
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